
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol is a chemical compound that belongs to the class of organic compounds known as cycloalkanes. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring with three methyl groups and a methylene group attached, along with an acetic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol can be achieved through various organic synthesis techniques. One common method involves the alkylation of a cyclohexane derivative with appropriate reagents to introduce the methyl and methylene groups. The acetic acid functional group can be introduced through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis processes. These processes may include the use of catalysts to enhance reaction rates and yields. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production.
化学反应分析
Types of Reactions
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (OH⁻, NH₃)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The specific pathways and targets involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
1,3,5-Trimethylcyclohexane: A cyclohexane derivative with three methyl groups.
2-Methylidenecyclohexanol: A cyclohexane derivative with a methylene and hydroxyl group.
Uniqueness
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol is unique due to its combination of functional groups and ring structure. This uniqueness imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
89441-66-7 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC 名称 |
acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-7-5-8(2)9(3)10(4,11)6-7;1-2(3)4/h7-8,11H,3,5-6H2,1-2,4H3;1H3,(H,3,4) |
InChI 键 |
WQJOTBJFPTWQIC-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(=C)C(C1)(C)O)C.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


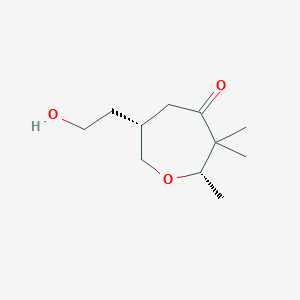
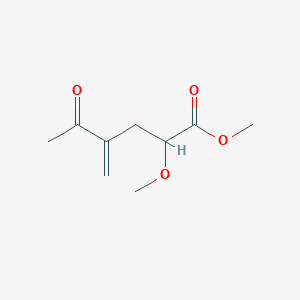
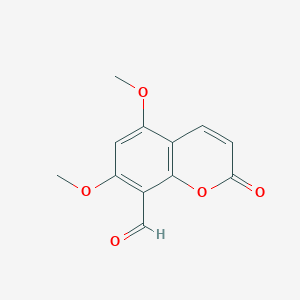
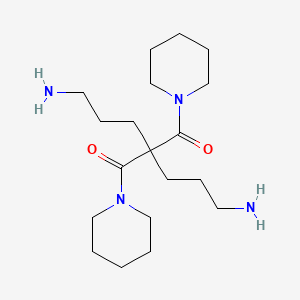

![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)
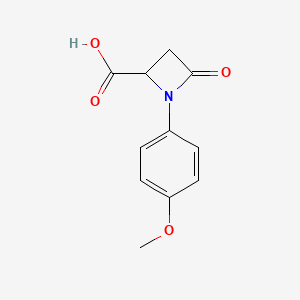
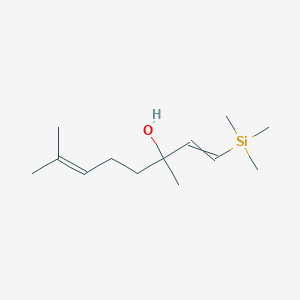
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
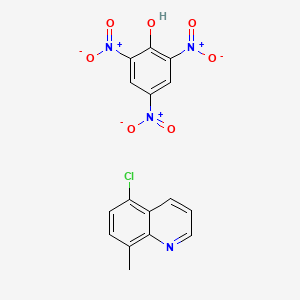
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)
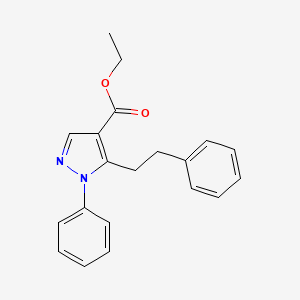
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14399230.png)
